(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid
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Overview
Description
(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is a compound with significant importance in organic chemistry and biochemistry. It is known for its role as a protecting group in peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) strategy. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl group attached to an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, free from the Fmoc protecting group .
Scientific Research Applications
(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides, which are crucial for studying protein functions and interactions.
Drug Development: Peptides synthesized using this compound are used in the development of new therapeutic agents.
Biological Studies: It is used in the synthesis of peptide-based probes for studying biological processes.
Mechanism of Action
The primary mechanism of action of (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and subsequent coupling of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiophene-3-carboxylic acid
- (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}nonanoic acid
Uniqueness
Compared to similar compounds, (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is unique due to its specific structure, which provides optimal protection for the amino group while allowing for efficient deprotection and coupling reactions. This makes it highly valuable in peptide synthesis .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKQMDGYLHHVHM-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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